4-[1-(3-Ethoxycyclobutyl)triazol-4-yl]benzenesulfonyl fluoride
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Description
“4-[1-(3-Ethoxycyclobutyl)triazol-4-yl]benzenesulfonyl fluoride” is a chemical compound with the molecular formula C14H16FN3O3S and a molecular weight of 325.36. It is a derivative of triazole, a class of heterocyclic compounds .
Synthesis Analysis
The synthesis of triazole derivatives, such as “this compound”, often involves the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . This reaction is commonly catalyzed by copper (Cu) and results in the regioselective synthesis of 1,4-disubstituted-1,2,3-triazole .Molecular Structure Analysis
Triazoles are five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and dipole interactions allows them to interact with biomolecular targets and improve solubility .Chemical Reactions Analysis
Triazoles, including “this compound”, can participate in a variety of chemical reactions due to their unique structure. They can act as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Mechanism of Action
While the specific mechanism of action for “4-[1-(3-Ethoxycyclobutyl)triazol-4-yl]benzenesulfonyl fluoride” is not mentioned in the available literature, triazole derivatives are known to bind with a variety of enzymes and receptors in biological systems, thus showing versatile biological activities .
Future Directions
The future research directions for “4-[1-(3-Ethoxycyclobutyl)triazol-4-yl]benzenesulfonyl fluoride” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals. The development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds would also be beneficial for the discovery of new drug candidates .
Properties
IUPAC Name |
4-[1-(3-ethoxycyclobutyl)triazol-4-yl]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3S/c1-2-21-12-7-11(8-12)18-9-14(16-17-18)10-3-5-13(6-4-10)22(15,19)20/h3-6,9,11-12H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIASJKJQIMXMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)N2C=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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